N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide
Overview
Description
“N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide” is a chemical compound with the CAS Number: 1609403-47-5 . It has a molecular weight of 352.11 and is also known as NPC. It is used in various applications in research and industry.
Molecular Structure Analysis
The molecular formula of “N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide” is C12H20Br2N2 . The Inchi Code is 1S/C12H18N2.2BrH/c1-2-6-11 (7-3-1)14-10-12-8-4-5-9-13-12;;/h4-5,8-9,11,14H,1-3,6-7,10H2;2*1H .Physical And Chemical Properties Analysis
“N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide” is a solid at room temperature . The storage temperature is room temperature .Scientific Research Applications
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide has been used in the stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions . This method provides a new way to create complex organic molecules with high selectivity.
- Methods of Application or Experimental Procedures: The process involves an unprecedented intermolecular [4 + 2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones, enabled by photoredox catalysis . This method allows for the creation of highly functionalized cyclohexylamine derivatives that were otherwise inaccessible .
- Results or Outcomes: The method yields highly functionalized cyclohexylamine derivatives in moderate to good yields with excellent diastereoselectivities . An asymmetric version of this cycloaddition was also investigated via the incorporation of a chiral phosphoric acid (CPA), and moderate to good enantioselectivity could be effectively realized with excellent diastereoselectivity .
Safety And Hazards
properties
IUPAC Name |
N-(pyridin-2-ylmethyl)cyclohexanamine;dihydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2BrH/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13-12;;/h4-5,8-9,11,14H,1-3,6-7,10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWSCIFTIIZYCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC=CC=N2.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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